

In-Depth Technical Guide: 2-(Difluoromethoxy)cyclohexan-1-amine in Drug Discovery

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Compound of Interest

Compound Name:	2-(difluoromethoxy)cyclohexan-1-amine
CAS No.:	1807921-12-5
Cat. No.:	B6265993

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Executive Summary

The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern medicinal chemistry. **2-(Difluoromethoxy)cyclohexan-1-amine** represents a highly versatile, structurally constrained building block designed to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. By replacing a standard methoxy or hydroxyl group with a difluoromethoxy (-OCF

H) moiety, drug developers can strategically modulate the basicity of the adjacent primary amine, enhance lipophilic efficiency (LipE), and block cytochrome P450-mediated oxidative metabolism.

This whitepaper provides an authoritative synthesis of the physicochemical properties, commercial sourcing landscape, and validated synthetic methodologies for **2-(difluoromethoxy)cyclohexan-1-amine**, tailored for researchers and process chemists.

Physicochemical Profiling & Stereochemistry

The stereochemistry of the cyclohexane ring significantly impacts the spatial trajectory of the amine and difluoromethoxy vectors. Commercial suppliers typically provide either the racemic mixture, specific trans/cis diastereomers, or isolated enantiomers (e.g., the (1R,2R) configuration).

Quantitative Chemical Data

Property	Value
Chemical Name	2-(difluoromethoxy)cyclohexan-1-amine
CAS Registry Number (Free Base)	1603108-69-5[1]
CAS Registry Number (Trans-HCl Salt)	2940866-70-4[2]
CAS Registry Number (1R,2R Isomer)	1807921-12-5[3]
Molecular Formula	C H F NO
Molecular Weight	165.18 g/mol [4]
SMILES	FC(F)OC1C(N)CCCC1[5]
Typical Commercial Purity	98% (LC-MS/NMR)[1]

Strategic Sourcing & Supplier Landscape

Procuring the correct salt form and stereoisomer is critical for reproducible biological assays. The free base is a liquid that can be prone to oxidation or carbamate formation upon exposure to atmospheric CO

, whereas the hydrochloride salt is a bench-stable solid.

Supplier	Catalog / Availability	Logistics & Handling Notes
ChemScene	CS-0475270 (Base)	Supports custom synthesis and commercial scale-up. Classified under HazMat shipping protocols for bulk quantities[1][5].
Sigma-Aldrich	ENAH3046DD19	Ideal for analytical and research-grade quantities. High-throughput screening library integration[4].
TCI Chemicals	CT225079632 (HCl Salt)	Specifically supplies the trans-isomer hydrochloride, ensuring stereochemical consistency for SAR studies[6].

Synthetic Methodology & Mechanistic Causality

The direct O-difluoromethylation of aliphatic alcohols is historically challenging due to the high pKa of the hydroxyl group and the competitive reactivity of primary amines. The following self-validating protocol leverages a biphasic carbene-insertion strategy to ensure chemoselectivity and high yields[7][8].

Step-by-Step Experimental Protocol

Step 1: Amine Masking (Boc Protection)

- **Action:** Dissolve 2-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise add Di-tert-butyl dicarbonate (Boc O, 1.1 eq). Stir at room temperature for 4 hours.
- **Causality:** The primary amine is highly nucleophilic and would competitively react with the electrophilic difluorocarbene intermediate. Boc protection masks this reactivity, ensuring strictly chemoselective O-difluoromethylation later in the sequence.

Step 2: O-Difluoromethylation (Carbene Insertion)

- Action: Dissolve the N-Boc-2-aminocyclohexanol in a biphasic system of DCM and Water (1:1 v/v). Add Potassium bifluoride (KHF₂, 4.0 eq) as a mild activator, followed by (Bromodifluoromethyl)trimethylsilane (TMSCFBr, 2.0 eq). Stir vigorously at room temperature for 12 hours.

- Causality: TMSCF

Br acts as a practical difluorocarbene (:CF

) source. The biphasic DCM/water system is critical: it maintains a high localized concentration of the neutral alcohol and carbene in the organic phase. The reaction proceeds via the direct interaction of the neutral alcohol oxygen with the singlet carbene, forming a difluoromethylene oxonium ylide intermediate that rapidly undergoes proton transfer to yield the difluoromethyl ether[7][8]. (Note: Sodium chlorodifluoroacetate (SCDA) can alternatively be used via thermal decarboxylation at 95 °C, though it requires harsher conditions[9]).

Step 3: Acidic Cleavage & Salt Formation

- Action: Isolate the organic layer, concentrate, and treat the crude N-Boc-2-(difluoromethoxy)cyclohexan-1-amine with 4M HCl in Dioxane for 2 hours at room temperature. Precipitate the product using cold diethyl ether.
- Causality: Acidic cleavage cleanly removes the Boc group, yielding the final product as a stable hydrochloride salt. This prevents oxidative degradation and significantly improves aqueous solubility for downstream biological testing.

Step 4: Analytical Validation (Self-Validating System)

- Action: Confirm product identity using ¹⁹F NMR and LC-MS.
- Causality: The protocol's success is validated orthogonally. The -OCF

H group provides a highly distinct doublet in
F NMR (typically around -80 to -85 ppm,
Hz) due to coupling with the germinal proton. LC-MS will confirm the mass of the free base (). This ensures the carbene insertion occurred exclusively at the oxygen atom.



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Fig 1: Chemoselective synthesis workflow of **2-(difluoromethoxy)cyclohexan-1-amine**.

Pharmacological Rationale in Drug Design

The strategic placement of a 2-(difluoromethoxy) group adjacent to a primary cycloalkylamine provides three distinct pharmacological advantages:

- **Amine pKa Attenuation:** Primary aliphatic amines typically exhibit a pKa > 10, rendering them almost entirely ionized at physiological pH (7.4). This permanent positive charge can severely restrict blood-brain barrier (BBB) penetration and passive cellular diffusion. The strongly electron-withdrawing -OCF

H group exerts a negative inductive effect (-I) through the sigma framework, lowering the amine pKa to a more favorable range (typically 8.0 - 9.0). This exponentially increases the fraction of the neutral, membrane-permeable species.

- **Metabolic Robustness:** Standard methoxy groups (-OCH) are notorious metabolic liabilities, readily undergoing O-demethylation via hydrogen atom transfer (HAT) mediated by Cytochrome P450 enzymes. The high bond dissociation energy of the C-F bonds in the difluoromethoxy group effectively blocks this oxidative pathway, extending the compound's half-life.
- **Lipophilic Efficiency (LipE):** The difluoromethoxy moiety acts as a lipophilic hydrogen bond donor/acceptor bioisostere. It increases the overall LogP of the scaffold compared to a

hydroxyl or methoxy analog, driving more favorable binding thermodynamics in hydrophobic protein pockets without violating Lipinski's rules.

References

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